LDH Inhibitor Identification: Tenuifoliside B Among Five Polygala-Derived Target Compounds
In a hyphenated ultrafiltration-LC-MS screening study, tenuifoliside B was one of five Polygala tenuifolia constituents identified as lactate dehydrogenase inhibitors, alongside sibiricose A5, 3,6′-di-O-sinapoyl-sucrose, glomeratose A, and tenuifoliside C [1]. The five target compounds were isolated with purities of 96.45%, 97.65%, 96.38%, 94.34%, and 93.29% respectively, and their bioactivities were analyzed using PC12 cells and the MTT assay. This study provides class-level validation of LDH as a molecular target for this series but does not report comparative IC50 values among the five identified inhibitors [1].
| Evidence Dimension | Lactate dehydrogenase inhibitory activity identification |
|---|---|
| Target Compound Data | Tenuifoliside B identified as LDH inhibitor; isolated purity 94.34% |
| Comparator Or Baseline | Sibiricose A5 (96.45%), 3,6′-di-O-sinapoyl-sucrose (97.65%), glomeratose A (96.38%), tenuifoliside C (93.29%) |
| Quantified Difference | No comparative IC50 values reported; compounds co-identified as target LDH inhibitors |
| Conditions | Ultrafiltration liquid chromatography coupled with mass spectrometry (UF-LC-MS) screening; PC12 cells with MTT assay |
Why This Matters
Confirms that tenuifoliside B is among a defined subset of Polygala constituents with validated LDH inhibitory activity, providing target-based rationale for procurement in ischemic stroke research.
- [1] Li S, Liu S, Liu Z, et al. Bioactivity screening, extraction, and separation of lactate dehydrogenase inhibitors from Polygala tenuifolia Willd. based on a hyphenated strategy. Journal of Separation Science. 2017;40(6):1385-1393. View Source
